molecular formula C27H27N3O5 B2906463 N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 891124-22-4

N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2906463
CAS No.: 891124-22-4
M. Wt: 473.529
InChI Key: HOBKHOXYRNALOA-UHFFFAOYSA-N
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Description

N-(5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Compounds based on the 1,3,4-oxadiazole structure are frequently investigated in anticancer research, with some analogues demonstrating promising activity against a range of cancer cell lines, including melanoma, leukemia, and colon cancer . Furthermore, derivatives incorporating the 3,4,5-triethoxyphenyl moiety have been studied for their potential antifungal properties, showing the ability to inhibit mycelial growth in various fungi . This specific molecular architecture, which combines the biphenyl and triethoxyphenyl groups, makes it a valuable chemical tool for researchers in drug discovery and chemical biology. It is primarily used for screening assays, target identification, and as a key intermediate in the synthesis of more complex bioactive molecules. This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for use in humans, animals, or as a food additive.

Properties

IUPAC Name

4-phenyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c1-4-32-22-16-21(17-23(33-5-2)24(22)34-6-3)26-29-30-27(35-26)28-25(31)20-14-12-19(13-15-20)18-10-8-7-9-11-18/h7-17H,4-6H2,1-3H3,(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBKHOXYRNALOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry and biological research due to its unique chemical structure and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features an oxadiazole ring and a biphenyl carboxamide structure that contribute to its biological properties. The presence of the triethoxyphenyl group enhances lipophilicity and solubility, which are crucial for biological activity.

Property Value
Molecular Formula C25H25N3O5
Molecular Weight 447.5 g/mol
CAS Number 891129-41-2

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition: The compound may inhibit specific kinases or other enzymes involved in cell signaling pathways.
  • DNA Interaction: It can bind to DNA or RNA structures, potentially affecting gene expression.
  • Antimicrobial Activity: Preliminary studies suggest it exhibits antimicrobial properties against various pathogens.

Biological Activity

Research has demonstrated several significant biological activities associated with this compound:

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example:

  • Case Study 1: A study on breast cancer cell lines indicated a dose-dependent reduction in cell viability when treated with the compound. The mechanism was linked to the activation of apoptotic pathways.

Antimicrobial Properties

The compound has shown promising results against various bacterial strains:

  • Case Study 2: Testing against Staphylococcus aureus revealed significant inhibition of bacterial growth at low concentrations. This suggests potential for development as an antimicrobial agent.

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties:

  • Case Study 3: In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines. This positions it as a candidate for further exploration in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other oxadiazole derivatives. Below is a comparison with structurally similar compounds:

Compound Biological Activity Unique Features
N-(4-methyl-5-(4-substituted phenyl)thiazol-2-yl)benzamidesModerate anticancer activityThiazole ring instead of oxadiazole
3,4,5-trimethoxyphenyl derivativesAntimicrobial effectsVariation in methoxy substitutions

Future Directions

Further research is warranted to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

  • In vivo Studies: To assess efficacy and safety in living organisms.
  • Mechanistic Studies: To clarify the pathways through which the compound exerts its effects.
  • Formulation Development: Exploring different delivery methods for enhanced bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related biphenyl-oxadiazole derivatives:

Compound Molecular Formula Key Substituents Reported Activity Reference
Target Compound : N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide C27H27N3O5 3,4,5-Triethoxyphenyl, biphenyl carboxamide Not explicitly stated (hypothesized anticancer)
GR127935 (N-[4-Methoxy-3-(4-methylpiperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide) C29H30N6O3 1,2,4-Oxadiazole, methylpiperazinyl, methoxyphenyl 5-HT receptor antagonist
Compound 14 (N1-(5-(6-biphenyl-4-yl-2-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine) C23H26N6O Pyridinyl-methyl, dimethylaminoethyl Antimicrobial activity
5u (3′-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-[1,1′-biphenyl]-3-carbaldehyde) C23H18N2O3 4-Methoxybenzyl, biphenyl carbaldehyde PARP inhibition in breast cancer
N-(4-Sulfamoylbenzyl)-(1,1'-biphenyl)-4-carboxamide C20H18N2O3S Sulfamoylbenzyl Carbonic anhydrase inhibition
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide C18H15FN4O2 4-Fluorophenyl, dihydroisoquinoline Not explicitly stated (fluorine-enhanced bioavailability)

Structural and Functional Insights :

Oxadiazole Ring Variations: The target compound’s 1,3,4-oxadiazole contrasts with GR127935’s 1,2,4-oxadiazole, which alters electronic distribution and binding affinity. Substituents on the oxadiazole significantly influence activity. For example, the triethoxyphenyl group in the target compound enhances lipophilicity compared to the 4-methoxybenzyl group in compound 5u, which may improve membrane permeability but reduce aqueous solubility .

Biphenyl Modifications :

  • The biphenyl carboxamide core is conserved across multiple compounds. However, carbaldehyde (compound 5u ) and sulfamoylbenzyl () derivatives exhibit divergent biological targets (PARP vs. carbonic anhydrase), highlighting the role of terminal functional groups in directing activity .

Biological Activity Correlations: Antimicrobial vs. Receptor Targeting: GR127935’s methylpiperazinyl and methoxyphenyl groups confer 5-HT receptor antagonism, whereas the target compound lacks such polar moieties, possibly favoring kinase or tubulin inhibition .

Fluorine vs. Ethoxy Groups :

  • The 4-fluorophenyl substituent in enhances metabolic stability and bioavailability via fluorine’s electronegativity, whereas the triethoxyphenyl group in the target compound may prolong half-life through steric bulk and lipophilicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, and how can reaction conditions be optimized?

  • Answer : The synthesis of biphenyl-oxadiazole derivatives typically involves multi-step reactions. For example:

  • Step 1 : Preparation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides or hydrazide intermediates under acidic conditions (e.g., POCl₃ or H₂SO₄) .
  • Step 2 : Coupling the oxadiazole intermediate with a biphenyl-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or THF .
  • Optimization : Control reaction temperature (e.g., 0–5°C during coupling to prevent side reactions), use inert atmospheres (N₂/Ar), and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients). Yield and purity depend on stoichiometric ratios and solvent selection .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., triethoxyphenyl protons at δ 4.0–4.5 ppm for ethoxy groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed [M+H]⁺ peaks).
  • HPLC-PDA : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water mobile phases .

Q. What are the key structural features influencing this compound’s reactivity?

  • Answer :

  • 1,3,4-Oxadiazole Ring : Electron-deficient nature facilitates nucleophilic substitution at the 2-position.
  • Triethoxyphenyl Group : Enhances lipophilicity and π-stacking potential with aromatic biological targets.
  • Biphenyl-Carboxamide : Provides rigidity and hydrogen-bonding sites for target engagement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the triethoxyphenyl or biphenyl regions?

  • Answer :

  • Substituent Variation : Synthesize analogs with methoxy, halogen, or alkyl groups on the phenyl rings. Compare bioactivity (e.g., IC₅₀ values in enzyme inhibition assays).
  • Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with oxadiazole nitrogen) .
  • Data Analysis : Apply multivariate statistical methods (e.g., PCA) to correlate substituent electronic/hydrophobic parameters with activity trends .

Q. What experimental strategies are effective for resolving contradictions in biological activity data across studies?

  • Answer :

  • Standardized Assay Conditions : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO ≤0.1%).
  • Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) alongside cellular assays .
  • Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or confounding variables (e.g., batch-to-batch compound variability) .

Q. How can in silico modeling predict this compound’s pharmacokinetic properties?

  • Answer :

  • ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. For example:
ParameterPredicted Value
logP~3.5 (moderate lipophilicity)
Bioavailability45–60%
CYP3A4 SubstrateYes
  • MD Simulations : Perform 100-ns molecular dynamics (GROMACS) to assess stability in biological membranes .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

  • Answer :

  • Bottlenecks : Low yields in oxadiazole cyclization (improve via microwave-assisted synthesis).
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches.
  • QC Protocols : Implement in-line FTIR for real-time monitoring of reaction progress .

Methodological Considerations

  • Contradictory Data Mitigation : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve signal overlap in aromatic regions .
  • Biological Assay Design : Include positive controls (e.g., known enzyme inhibitors) and dose-response curves (≥6 concentrations) to ensure reproducibility .

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